2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-
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Overview
Description
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires precise photochemical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for the purification and isolation of the desired product, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness
2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)- is unique due to its specific combination of the azetidine ring and the aminocyclohexylacetyl group. This structure imparts unique reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
648908-04-7 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C12H19N3O/c13-8-10-6-7-15(10)12(16)11(14)9-4-2-1-3-5-9/h9-11H,1-7,14H2/t10-,11-/m0/s1 |
InChI Key |
NPXQMVZYXGPZPE-QWRGUYRKSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CC[C@H]2C#N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C#N)N |
Origin of Product |
United States |
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